

# Thermochemical data for 1-Tetradecanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Tetradecanol

Cat. No.: B045765

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An In-depth Technical Guide to the Thermochemical Data of **1-Tetradecanol**

## Introduction

**1-Tetradecanol**, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula  $C_{14}H_{30}O$ .<sup>[1]</sup> It presents as a white, waxy crystalline solid and is utilized in various industries, most notably in cosmetics as an emollient in products like cold creams.<sup>[1][2]</sup> It also serves as a chemical intermediate in the synthesis of surfactants and has been explored for its potential in temperature-regulated drug release systems.<sup>[1][2]</sup> For researchers, scientists, and professionals in drug development, a thorough understanding of its thermochemical properties is crucial for process design, formulation, stability analysis, and safety assessments.

This technical guide provides a comprehensive overview of the core thermochemical data for **1-Tetradecanol**. It includes quantitative data for key thermodynamic properties, detailed descriptions of the experimental methodologies used for their determination, and graphical representations of experimental workflows and phase transition relationships.

## Quantitative Thermochemical Data

The following tables summarize the essential thermochemical properties of **1-Tetradecanol** based on available literature data.

Table 1: Standard Enthalpy and Entropy Data for **1-Tetradecanol**

Property	Symbol	Value	Units	Reference(s)
Standard Molar Enthalpy of Formation (solid)	$\Delta_f H^\circ_{\text{solid}}$	$-474.80 \pm 2.60$	kJ/mol	[3]
Standard Molar Enthalpy of Combustion (solid)	$\Delta_c H^\circ_{\text{solid}}$	-9126.39	kJ/mol	[4]
Standard Molar Enthalpy of Combustion (solid)	$\Delta_c H^\circ_{\text{solid}}$	$-9213 \pm 8$	kJ/mol	[5]

Table 2: Heat Capacity of **1-Tetradecanol**

Phase	Property	Value / Equation	Temperature (K)	Units	Reference(s)
Solid	Constant Pressure Heat Capacity ( $C_{p,\text{solid}}$ )	426.5	298.15	J/mol·K	[5][6]
Solid	Heat Capacity Equation	$C/R = 0.360T - 56.06$	269 to 311	Dimensionless (R=8.3145 J/mol·K)	[5][6]
Liquid	Heat Capacity Equation	$C/R = 0.159T + 13.618$	311 to 379	Dimensionless (R=8.3145 J/mol·K)	[5][6]

Table 3: Phase Transition Data for **1-Tetradecanol**

Transition	Property	Value	Temperature (K)	Units	Reference(s)
Fusion	Melting Point (T <sub>fus</sub> )	311 ± 1	N/A	K	[6]
Enthalpy of Fusion (Δ <sub>fus</sub> H)	49.400	311	kJ/mol	[7][8]	
Enthalpy of Fusion (Δ <sub>fus</sub> H)	47.29	308.1	kJ/mol	[7][8]	
Entropy of Fusion (Δ <sub>fus</sub> S)	151.04	311.2	J/mol·K	[7][8]	
Vaporization	Boiling Point (T <sub>boil</sub> )	562.2	N/A	K	[6]
Enthalpy of Vaporization (Δ <sub>vap</sub> H°)	102.2	Standard	kJ/mol	[6]	
Enthalpy of Vaporization (Δ <sub>vap</sub> H)	93.6	328	kJ/mol	[7][8]	
Sublimation	Enthalpy of Sublimation (Δ <sub>sub</sub> H)	143.9	300	kJ/mol	[7][8]
Solid-Solid	Enthalpy of Transition (β → α)	23.800	311.2	kJ/mol	[8]
Entropy of Transition (β → α)	76.5	311.2	J/mol·K	[8]	

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Enthalpy of Transition ( $\beta$ → crystal)	1.800	306	kJ/mol	[8]
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Entropy of Transition ( $\beta$ → crystal)	5.9	306	J/mol·K	[8]
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## Experimental Protocols

The determination of thermochemical data relies on precise calorimetric techniques. The primary methods cited for **1-Tetradecanol** are detailed below.

### Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure changes in physical properties with temperature, such as melting point, enthalpy of fusion, and heat capacity.[9][10]

- Principle: The instrument measures the difference in heat flow required to increase the temperature of a sample and an inert reference material as a function of temperature.[10] The sample and reference are maintained at nearly the same temperature throughout the experiment.[10] Phase transitions in the sample result in a differential heat flow, which is detected and recorded.[11]
- Methodology:
  - Sample Preparation: A small, accurately weighed amount of **1-Tetradecanol** (typically a few milligrams) is hermetically sealed in a sample pan, often made of aluminum. An empty sealed pan is used as the reference.
  - Instrumentation: The sample and reference pans are placed in the DSC cell.
  - Temperature Program: The cell is subjected to a controlled temperature program. For determining melting point and enthalpy of fusion, this typically involves heating at a constant linear rate (e.g., 5-10 K/min).

- Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
- Data Analysis: The resulting plot of heat flow versus temperature (a thermogram) shows peaks corresponding to thermal events. The temperature at the peak maximum or onset is taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (e.g.,  $\Delta_{\text{fus}}H$ ).<sup>[9]</sup> For heat capacity measurements, the displacement of the baseline is analyzed.

## Static Bomb Calorimetry

This method is the standard for determining the enthalpy of combustion ( $\Delta_c H^\circ$ ) of solid and liquid samples.<sup>[4]</sup>

- Principle: A known mass of the substance is combusted completely in a constant-volume container (the "bomb") filled with excess pure oxygen. The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature increase is measured.
- Methodology:
  - Sample Preparation: A weighed pellet of **1-Tetradecanol** is placed in a crucible inside the steel bomb. A fuse wire is positioned to contact the sample.
  - Assembly: The bomb is sealed and pressurized with a large excess of pure oxygen (e.g., 30 atm).
  - Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
  - Ignition: The sample is ignited by passing an electric current through the fuse wire.
  - Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and begins to cool.

- Calculation: The total heat evolved ( $q$ ) is calculated from the temperature rise ( $\Delta T$ ) and the previously determined heat capacity of the calorimeter system. The molar enthalpy of combustion is then calculated from the heat evolved and the moles of sample burned.[\[12\]](#)  
[\[13\]](#)

## Adiabatic Calorimetry

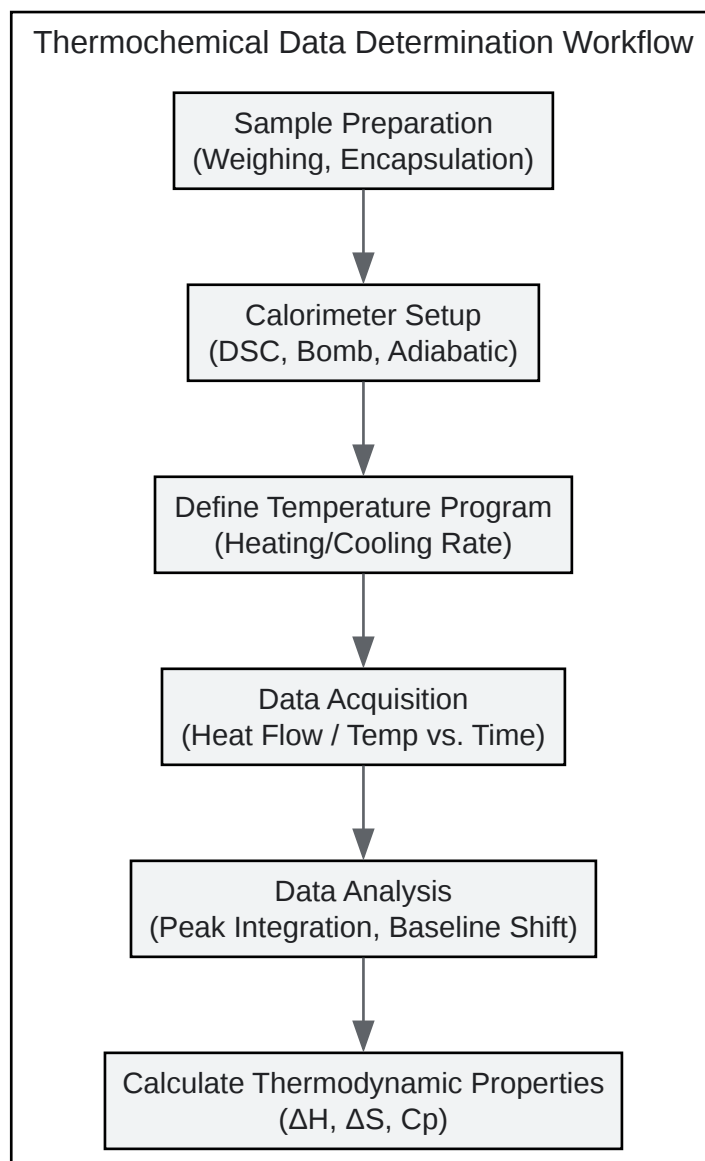
Adiabatic calorimetry is a highly accurate method for measuring heat capacity and enthalpies of phase transitions by minimizing heat exchange with the surroundings.

- Principle: The sample is contained within a vessel that is surrounded by an adiabatic shield or jacket. The temperature of this shield is continuously adjusted to match the temperature of the sample vessel, thereby creating a zero temperature difference and preventing any heat loss or gain.
- Methodology:
  - Setup: A known mass of **1-Tetradecanol** is placed in the calorimeter vessel.
  - Heating: A measured amount of electrical energy is supplied to a heater within the vessel, causing the temperature of the sample to rise.
  - Temperature Measurement: The temperature of the sample is precisely measured after each energy input, once equilibrium is reached.
  - Adiabatic Control: Throughout the heating process, the temperature of the surrounding shield is controlled to match the sample's temperature.
  - Calculation: The heat capacity ( $C_p$ ) is calculated from the amount of electrical energy supplied and the resulting temperature change ( $\Delta T$ ). When a phase transition occurs, the energy input does not cause a temperature change until the transition is complete; this energy input directly corresponds to the enthalpy of the transition.

## Visualizations

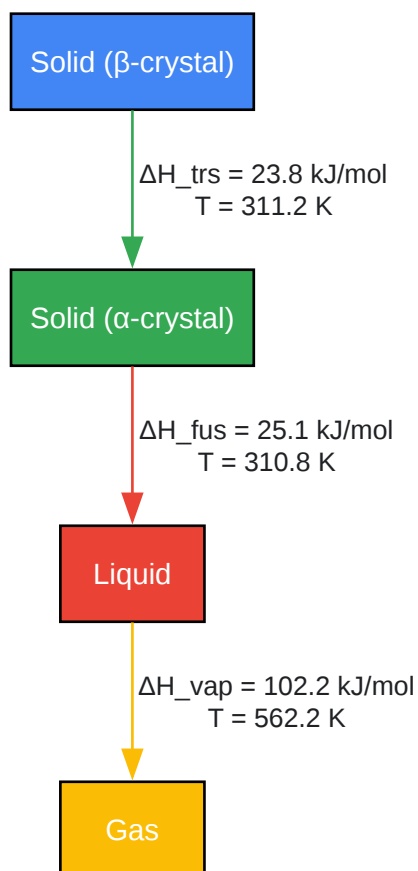
## Experimental and Logical Workflows

The following diagrams illustrate the generalized workflow for determining thermochemical properties and the phase transition pathway of **1-Tetradecanol**.



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Caption: Generalized workflow for calorimetric experiments.



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Caption: Phase transition pathway for **1-Tetradecanol**.

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- To cite this document: BenchChem. [Thermochemical data for 1-Tetradecanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045765#thermochemical-data-for-1-tetradecanol]

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